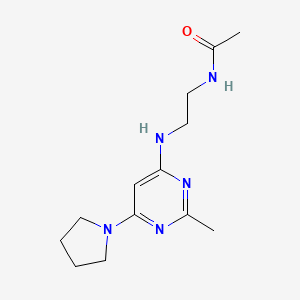![molecular formula C22H19N3O B2401698 5,6-ジフェニル-4-ピロリジン-1-イルフロ[2,3-d]ピリミジン CAS No. 702648-02-0](/img/structure/B2401698.png)
5,6-ジフェニル-4-ピロリジン-1-イルフロ[2,3-d]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a furan ring, and it is substituted with diphenyl and pyrrolidinyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers or catalysts.
作用機序
Target of Action
The primary target of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose .
Mode of Action
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine interacts with the α-amylase enzyme, inhibiting its activity . The compound’s interaction with the enzyme was investigated through molecular docking with the Bacillus paralicheniformis α-amylase enzyme . The most active compounds displayed a binding affinity from -8.2 to -8.5 kcal/mol .
Biochemical Pathways
By inhibiting the α-amylase enzyme, 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine affects the carbohydrate digestion pathway . This results in a slower digestion and absorption of carbohydrates, leading to a more regulated and progressive release of glucose into the circulation .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated via in silico ADMET and molecular docking analysis . .
Result of Action
The inhibition of the α-amylase enzyme by 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine leads to a slower rise in blood glucose levels following a meal . This can help in managing hyperglycemia, a condition characterized by an excessively high level of glucose in the blood .
Action Environment
The action, efficacy, and stability of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine can be influenced by various environmental factors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine typically involves the construction of the pyrimidine and furan rings followed by the introduction of the diphenyl and pyrrolidinyl substituents. One common synthetic route includes:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Construction of the furan ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of substituents: The diphenyl groups can be introduced through Friedel-Crafts acylation, while the pyrrolidinyl group can be added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of 5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and may exhibit similar biological activities.
Furan derivatives: Compounds such as 2,3-diphenylfurans have comparable furan rings and may have related chemical properties.
Pyrimidine derivatives: Compounds like pyrido[2,3-d]pyrimidines have similar pyrimidine rings and may be used in similar applications.
Uniqueness
5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine is unique due to its specific combination of the pyrimidine, furan, diphenyl, and pyrrolidinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
5,6-diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-3-9-16(10-4-1)18-19-21(25-13-7-8-14-25)23-15-24-22(19)26-20(18)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLMWSGBLYWBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2401616.png)


![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)
![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)


![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)
